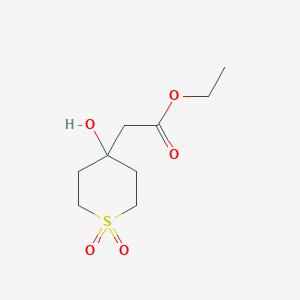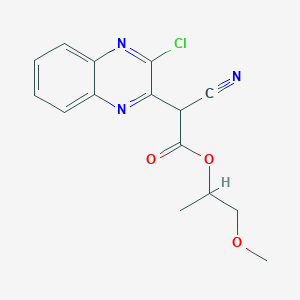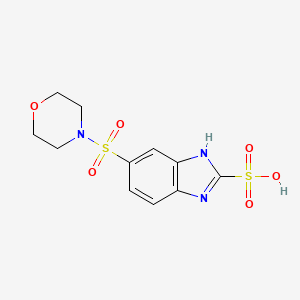
rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate: is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate typically involves multi-step organic reactions. Common starting materials include piperidine derivatives, which undergo various chemical transformations such as alkylation, hydroxylation, and esterification. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with hydroxyl and carboxylate functional groups. Examples include:
- 2,6-dimethylpiperidine-4-carboxylate
- 4-hydroxy-2,6-dimethylpiperidine
Uniqueness
rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate is unique due to its specific stereochemistry and functional group arrangement, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H15NO5 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
dimethyl (2S,6R)-4-hydroxypiperidine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H15NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h5-7,10-11H,3-4H2,1-2H3/t5?,6-,7+ |
InChI Key |
PTNMRLPVJWDLHK-DGUCWDHESA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC(C[C@H](N1)C(=O)OC)O |
Canonical SMILES |
COC(=O)C1CC(CC(N1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)

![tert-butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate](/img/structure/B13555987.png)




